(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an isopropylamino group attached to the piperidine ring and a tert-butyl ester group attached to the carboxylic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperidines, are structural components of piperine, which is a plant extract from the genusPiper, or pepper .
Mode of Action
It is presumed that it interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms to recognize their host’s cues .
Biochemical Pathways
The compound is likely to affect the olfactory system, disrupting the normal biochemical pathways of smell recognition. This disruption can lead to downstream effects such as the inability of certain organisms to recognize their host’s cues .
Pharmacokinetics
The compound “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester” is a tert-butyl ester . Tert-butyl esters are known for their stability in various conditions . They are stable in water at different pH levels and temperatures, and they are also stable in the presence of various bases and nucleophiles . This stability suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the disruption of the normal functioning of the olfactory system in certain organisms, leading to their inability to recognize their host’s cues . This could potentially be used to deter these organisms from their hosts.
Action Environment
The action of the compound is likely influenced by environmental factors such as pH and temperature, given the known stability of tert-butyl esters in various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions using isopropylamine and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine for nucleophilic substitution at the ester group.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
(S)-3-Amino-piperidine-1-carboxylic acid tert-butyl ester: Lacks the isopropyl group, which may affect its reactivity and binding properties.
(S)-3-Isopropylamino-piperidine-1-carboxylic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester, influencing its stability and solubility.
Uniqueness: (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its isopropylamino group and tert-butyl ester group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQRMKZAXONPV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151796 | |
Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163286-38-1 | |
Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163286-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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